molecular formula C6H4I2O2S B428922 Methyl 3,4-diiodothiophene-2-carboxylate

Methyl 3,4-diiodothiophene-2-carboxylate

Cat. No.: B428922
M. Wt: 393.97g/mol
InChI Key: ANNFGBRGQCTWLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3,4-diiodothiophene-2-carboxylate (CAS: 24647-81-2) is a halogenated thiophene derivative featuring iodine atoms at the 3 and 4 positions of the thiophene ring and a methyl ester group at position 2. This compound is structurally characterized by its electron-deficient aromatic system due to the electron-withdrawing effects of the iodine substituents and the ester group. It is primarily utilized in synthetic organic chemistry as a precursor for cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings, where the iodine atoms serve as leaving groups for functionalization . Its applications extend to materials science, particularly in the development of conductive polymers and pharmaceuticals, where halogenated thiophenes are key intermediates .

Properties

Molecular Formula

C6H4I2O2S

Molecular Weight

393.97g/mol

IUPAC Name

methyl 3,4-diiodothiophene-2-carboxylate

InChI

InChI=1S/C6H4I2O2S/c1-10-6(9)5-4(8)3(7)2-11-5/h2H,1H3

InChI Key

ANNFGBRGQCTWLH-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(C(=CS1)I)I

Canonical SMILES

COC(=O)C1=C(C(=CS1)I)I

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Thiophene Derivatives

2,5-Diiodothiophene
  • Structure : Features iodine atoms at positions 2 and 5 of the thiophene ring.
  • Reactivity : Unlike Methyl 3,4-diiodothiophene-2-carboxylate, 2,5-diiodothiophene lacks an electron-withdrawing ester group, making it less reactive in nucleophilic aromatic substitution. However, it is highly reactive in electrophilic substitutions due to the unsubstituted positions on the ring.
  • Applications: Used in photovoltaic materials and as a monomer for conductive polymers .
2-Bromo-3,5-diiodothiophene
  • Structure : Contains bromine at position 2 and iodine at positions 3 and 3.
  • Reactivity: The bromine atom provides a different leaving group capability compared to iodine, influencing selectivity in cross-coupling reactions. The electron-withdrawing effect is less pronounced than in this compound.
  • Applications : Intermediate in synthesizing heterocyclic compounds for optoelectronic devices .
Methyl 2,5-Diiodothiophene-3-carboxylate
  • Structure : Iodine at positions 2 and 5, with a methyl ester at position 3.
  • Reactivity : The positional isomerism of the ester group alters the electronic distribution, reducing steric hindrance compared to the 3,4-diiodo isomer. This enhances its utility in regioselective reactions.
  • Applications : Less common in pharmaceuticals but prominent in polymer chemistry .

Methyl Esters with Heterocyclic Cores

Sandaracopimaric Acid Methyl Ester
  • Structure: A diterpenoid methyl ester isolated from plant resins, featuring a fused tricyclic system.
  • Physical Properties : Higher molecular weight (~346 g/mol) and lower solubility in polar solvents compared to this compound (~370 g/mol).
  • Applications : Studied for antimicrobial and anti-inflammatory properties, contrasting with the synthetic applications of halogenated thiophenes .

Dehydroabietic Acid Methyl Ester
  • Structure : Aromatic methyl ester derived from resin acids.
  • Reactivity : Lacks halogen substituents, making it inert in cross-coupling reactions. However, it undergoes oxidation at the aromatic ring.
  • Applications : Used in fragrance and resin production, unlike the electronic material focus of this compound .

Pesticide-Related Methyl Esters

Metsulfuron Methyl Ester
  • Structure : Sulfonylurea-based methyl ester with a triazine ring.
  • Reactivity : Functions as a herbicide via acetolactate synthase inhibition, unrelated to the reactivity of halogenated thiophenes.
  • Applications : Agricultural use contrasts with the industrial and pharmaceutical roles of this compound .

Comparative Data Table

Compound Molecular Weight (g/mol) Halogen Substituents Key Reactivity Primary Applications
This compound ~370 I (3,4) Cross-coupling, nucleophilic substitution Conductive polymers, pharmaceuticals
2,5-Diiodothiophene ~332 I (2,5) Electrophilic substitution Photovoltaics, polymers
Sandaracopimaric Acid Methyl Ester ~346 None Oxidation, ester hydrolysis Antimicrobial agents
Metsulfuron Methyl Ester ~381 F, S, N Enzyme inhibition Herbicides

Research Findings and Trends

  • Electronic Effects: The 3,4-diiodo configuration in this compound creates a strong electron-deficient ring, enhancing its reactivity in palladium-catalyzed reactions compared to mono-iodinated analogs .
  • Stability : Iodine’s larger atomic radius increases steric hindrance, reducing thermal stability relative to brominated analogs like 2-Bromo-3,5-diiodothiophene .
  • Synthetic Utility: The ester group in this compound allows for further functionalization via hydrolysis or transesterification, a feature absent in non-ester halogenated thiophenes .

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